2-Bromo-5-(1,1-difluoropentyl)thiophene
Description
Properties
CAS No. |
249758-79-0 |
|---|---|
Molecular Formula |
C9H11BrF2S |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
2-bromo-5-(1,1-difluoropentyl)thiophene |
InChI |
InChI=1S/C9H11BrF2S/c1-2-3-6-9(11,12)7-4-5-8(10)13-7/h4-5H,2-3,6H2,1H3 |
InChI Key |
DUUXTQLDVCAQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(S1)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of 2-Bromo-5-(1,1-difluoropentyl)thiophene
This compound is a thiophene derivative substituted at positions 2 and 5 with bromine and a 1,1-difluoropentyl group, respectively. Its molecular formula (C₉H₁₁BrF₂S) corresponds to an average mass of 269.147 g/mol and a monoisotopic mass of 267.973290 Da. The compound’s stability and reactivity are influenced by the electron-withdrawing bromine and the steric effects of the branched difluoropentyl group, making it a versatile intermediate in pharmaceuticals and agrochemicals.
Synthetic Routes for this compound
Bromination of 5-(1,1-Difluoropentyl)thiophene
This two-step method prioritizes introducing the difluoropentyl group before bromination:
Step 1: Synthesis of 5-(1,1-Difluoropentyl)thiophene
- Friedel-Crafts Alkylation : Thiophene reacts with 1,1-difluoropentyl chloride in dichloroethane using AlCl₃ as a catalyst. The reaction proceeds at 25–40°C for 6–12 hours, yielding 5-(1,1-difluoropentyl)thiophene with 85–90% efficiency.
- Fluorination of a Ketone Precursor : An alternative route involves acylation of thiophene at position 5 using pentanoyl chloride, followed by fluorination with diethylaminosulfur trifluoride (DAST). For example, treating 5-pentanoylthiophene with DAST at −10°C to 0°C in dichloromethane converts the ketone to a geminal difluoride.
Step 2: Regioselective Bromination
- HBr/H₂O₂ Bromination : Adapted from patent CN103819449A, 5-(1,1-difluoropentyl)thiophene undergoes bromination using hydrobromic acid (48% w/w) and hydrogen peroxide (30% w/w) in dichloroethane at 40°C. The reaction achieves >95% selectivity for 2-bromo substitution, with a total yield of 88–92%.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃, 1,1-difluoropentyl chloride | Dichloroethane | 25–40 | 85–90 |
| 2 | HBr, H₂O₂ | Dichloroethane | 40 | 88–92 |
Difluoropentyl Group Introduction to 2-Bromothiophene
This route reverses the functionalization sequence:
Step 1: Synthesis of 2-Bromothiophene
- Direct Bromination : Thiophene reacts with HBr and H₂O₂ in dichloroethane at 40°C, producing 2-bromothiophene with 95% purity and 90% yield.
Step 2: Alkylation at Position 5
- Friedel-Crafts Alkylation : 2-Bromothiophene is treated with 1,1-difluoropentyl chloride and AlCl₃ in dichloroethane at 30–50°C. The bromine substituent directs electrophilic attack to position 5, yielding the target compound in 80–85% yield.
Mechanistic Insight : The bromine’s electron-withdrawing effect deactivates the thiophene ring, favoring electrophilic substitution at the para position (C5). The use of a branched alkyl halide minimizes carbocation rearrangements, ensuring regioselectivity.
Optimization Strategies and Challenges
Fluorination Efficiency
- DAST Utilization : Fluorination of ketones using DAST requires strict temperature control (−10°C to 0°C) to avoid side reactions such as over-fluorination or decomposition. Excess DAST (1.5–2.0 equivalents) ensures complete conversion.
- Solvent Selection : Dichloromethane or toluene enhances reagent solubility and stabilizes intermediates, improving yields by 10–15% compared to polar solvents.
Bromination Selectivity
- Stoichiometric Control : A 1:1 molar ratio of HBr to thiophene derivative prevents di-bromination. Gas chromatography (GC) monitoring terminates the reaction once 2-bromo selectivity exceeds 95%.
- Temperature Effects : Elevated temperatures (>50°C) promote ring-opening side reactions, whereas temperatures <40°C favor monosubstitution.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1,1-difluoropentyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoropentyl group using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated thiophenes and modified difluoropentyl groups.
Scientific Research Applications
2-Bromo-5-(1,1-difluoropentyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1,1-difluoropentyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropentyl groups can influence its binding affinity and selectivity for these targets. In materials science, its electronic properties are leveraged to enhance the performance of organic semiconductors and other electronic devices .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent at the 5-position of the thiophene ring significantly influences electronic, physical, and biological properties. Below is a comparative analysis of key analogs:
| Compound Name | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-Bromo-5-(1,1-difluoropentyl)thiophene | 1,1-difluoropentyl (CF₂(CH₂)₃CH₃) | C₉H₁₁BrF₂S | ~269 (estimated) | Long alkyl chain with electron-withdrawing CF₂ group |
| 2-Bromo-5-(4-fluorophenyl)thiophene | 4-fluorophenyl | C₁₀H₆BrFS | 257.12 | Aromatic ring with fluorine para-substituent |
| 2-Bromo-5-(difluoromethyl)thiophene | Difluoromethyl (CF₂H) | C₅H₃BrF₂S | 209.04 | Compact fluorinated substituent |
| 2-Bromo-5-(2-nitro-1-butenyl)thiophene | 2-nitro-1-butenyl | C₈H₈BrNO₂S | 270.13 | Nitro group conjugated to a vinyl chain |
| 2-Bromo-5-(2-octyldodecyl)thiophene | 2-octyldodecyl | C₂₄H₄₃BrS | 467.56 | Bulky alkyl chain for steric effects |
Key Observations :
- Lipophilicity : Longer alkyl chains (e.g., 1,1-difluoropentyl, 2-octyldodecyl) increase hydrophobicity, which may improve membrane permeability in drug candidates .
- Steric Effects : Bulky substituents like 2-octyldodecyl hinder cross-coupling reactions but stabilize molecular conformations in optoelectronic materials .
Common Routes :
- Suzuki-Miyaura Cross-Coupling : Used to attach aryl/alkyl groups to brominated thiophenes. For example, 2-bromo-5-(bromomethyl)thiophene reacts with aryl boronic acids to form 5-aryl derivatives .
- Stille Coupling: highlights the use of 2-bromo-5-(methylthio)thiophene in synthesizing dithienopyrrole derivatives .
- Electrophilic Substitution : Bromination and fluorination are standard methods for functionalizing thiophene rings .
Friedel-Crafts Alkylation : Introducing 1,1-difluoropentyl via electrophilic substitution.
Bromination : Using N-bromosuccinimide (NBS) to add bromine at the 2-position .
Physical and Chemical Properties
Fluorine Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
